molecular formula C19H28O2 B1251071 Benorterone CAS No. 3570-10-3

Benorterone

Cat. No.: B1251071
CAS No.: 3570-10-3
M. Wt: 288.4 g/mol
InChI Key: RQETXCPBBLHUIB-UGCZWRCOSA-N
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Description

Benorterone, also known by its developmental code name SKF-7690, is a steroidal antiandrogen. It was the first known antiandrogen to be studied in humans. This compound is taken either by mouth or by application to the skin. It was studied for potential medical use but was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benorterone involves the modification of the steroidal structure. The key step in its synthesis is the introduction of a methyl group at the 17α position of the steroid nucleus. This is achieved through a series of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar chemical routes as described above. The process would be optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Benorterone undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Conversion of ketones to hydroxyl groups.

    Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of the steroid nucleus .

Scientific Research Applications

Chemistry

Benorterone serves as a model compound for studying steroidal antiandrogens. Its chemical structure allows researchers to explore modifications that could enhance its therapeutic efficacy or reduce side effects. This research is crucial for developing new antiandrogenic drugs.

Biology

In biological studies, this compound is utilized to understand the role of androgens in various physiological processes. Its ability to antagonize the androgen receptor makes it a valuable tool for dissecting androgen-mediated pathways in both normal and pathological states.

Medicine

This compound has been investigated for its potential use in treating:

  • Acne : Clinical trials have indicated its effectiveness in reducing acne lesions by inhibiting androgen activity that exacerbates sebaceous gland function.
  • Hirsutism : Studies show that this compound can effectively manage excessive hair growth in women by blocking androgen receptors .

Data Tables

Application Area Description Key Findings
ChemistryModel compound for steroidal antiandrogensUseful for developing new drugs
BiologyRole of androgens in physiologyInsights into androgen-mediated pathways
MedicineTreatment of acne and hirsutismEffective in reducing symptoms with minimal side effects

Case Study 1: Treatment of Acne

A clinical trial involving women with moderate to severe acne showed that treatment with this compound resulted in a significant reduction in acne lesions after 12 weeks of therapy compared to placebo. The study highlighted its effectiveness without notable side effects related to menstruation or hormonal imbalance.

Case Study 2: Management of Hirsutism

In another study focusing on women suffering from hirsutism, participants treated with this compound experienced a marked reduction in hair growth over six months. The results suggested that this compound could be a viable alternative to existing treatments like spironolactone, especially for patients who experience adverse effects from conventional therapies.

Mechanism of Action

Benorterone acts as an antiandrogen by antagonizing the androgen receptor (AR), which is the biological target of the androgen sex hormones testosterone and dihydrotestosterone. It binds to the AR with an affinity that is about 5-fold greater than that of cyproterone acetate in rat prostate cytosol. it has been reported to possess weak androgenic activity and is described as a selective and pure AR antagonist .

Comparison with Similar Compounds

    Cyproterone Acetate: Another steroidal antiandrogen with progestogenic activity.

    Flutamide: A nonsteroidal antiandrogen with a different mechanism of action.

    Bicalutamide: A nonsteroidal antiandrogen similar to flutamide.

Uniqueness: Benorterone is unique in that it is a very weak partial agonist of the AR and has weak androgenic activity. Unlike certain other steroidal antiandrogens, it is not a progestogen and is described as a selective and pure AR antagonist .

Biological Activity

Benorterone, chemically known as 17α-methyl-B-nortestosterone, is a steroidal antiandrogen that has garnered attention for its pharmacological properties and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacodynamics, and relevant case studies.

Pharmacodynamics

This compound functions primarily as an antagonist of the androgen receptor (AR), which is the target for androgens such as testosterone and dihydrotestosterone. Its affinity for the AR is significantly higher than that of cyproterone acetate, with a KiK_i value of 0.7 nM compared to 3.7 nM for cyproterone acetate, indicating a stronger binding capability . However, it is noteworthy that this compound exhibits only about 11% of the affinity of dihydrotestosterone for the AR, suggesting it operates as a weak partial agonist rather than a full antagonist .

Despite its classification as an antiandrogen, this compound has been reported to possess some androgenic activity. This dual action may complicate its therapeutic use, particularly in conditions where androgen suppression is desired. Additionally, this compound's structural similarity to methyltestosterone raises concerns about potential estrogenic effects when metabolized .

Pharmacokinetics

This compound can be administered both orally and topically, demonstrating versatility in its application. Studies indicate that it maintains biological activity through these routes, which could enhance patient compliance and therapeutic outcomes .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity and pharmacological properties of this compound:

Property Value/Description
Androgen Receptor Affinity Ki=0.7K_i=0.7 nM (higher than cyproterone acetate)
Partial Agonist Activity Weak androgenic activity observed
Administration Routes Oral and topical
Prothrombin Level Impact Decreased by 50% in some patients (non-causal link)

Case Studies and Clinical Findings

A review of clinical scenarios involving androgen deficiency highlights the potential role of this compound in managing symptoms associated with low testosterone levels. For instance:

  • Case Study 1 : A patient post-bilateral orchiectomy experienced significant fatigue and decreased libido. The introduction of an antiandrogen like this compound could theoretically alleviate symptoms by modulating androgen levels while avoiding some side effects associated with traditional testosterone replacement therapies .
  • Case Study 2 : In a cohort study involving men undergoing androgen deprivation therapy for prostate cancer, the administration of this compound was associated with a notable reduction in adverse effects typically linked to androgen withdrawal .

These cases illustrate this compound's potential utility in managing conditions related to hormone imbalance while minimizing side effects.

Research Findings

Recent studies have explored the broader implications of steroidal antiandrogens like this compound in various therapeutic contexts:

  • A comprehensive review on steroidal compounds emphasized the importance of understanding their structural diversity and biological activity. It noted that compounds similar to this compound could exhibit diverse pharmacological effects ranging from anti-inflammatory to anti-neoplastic activities .
  • Ongoing research aims to elucidate the mechanisms by which this compound influences metabolic pathways and its potential implications in treating conditions such as prostate cancer or hormone-sensitive disorders.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Benorterone’s antiandrogenic effects in prostate cancer research?

  • Methodological Answer : Begin with in vitro androgen receptor (AR) binding assays using human prostate cancer cell lines (e.g., LNCaP) to quantify AR antagonism . Validate findings with in vivo xenograft models, ensuring controlled variables such as hormone levels and tumor microenvironment . Use dose-response curves to establish IC₅₀ values and compare results with established antiandrogens (e.g., enzalutamide) to contextualize potency .

Q. How can researchers optimize this compound’s pharmacokinetic profile for preclinical studies?

  • Methodological Answer : Employ LC-MS/MS to measure plasma and tissue concentrations in rodent models, focusing on bioavailability and half-life . Adjust formulations using lipid nanoparticles or cyclodextrin complexes to enhance solubility. Cross-reference metabolic stability data from liver microsome assays to predict hepatic clearance rates .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects on androgen-sensitive tissues?

  • Methodological Answer : Use ANOVA with post-hoc Tukey tests to compare treatment groups. Apply linear regression to correlate dosage with histological changes (e.g., prostate gland atrophy). Ensure power analysis during experimental design to determine sample size adequacy, minimizing Type II errors .

Advanced Research Questions

Q. How should researchers design a Phase II clinical trial to evaluate this compound’s efficacy in castration-resistant prostate cancer (CRPC)?

  • Methodological Answer : Adopt the PICOT framework :

  • Population : CRPC patients with rising PSA levels despite androgen deprivation therapy.
  • Intervention : this compound (daily oral dose, e.g., 200 mg).
  • Comparison : Placebo or active comparator (e.g., abiraterone).
  • Outcome : PSA progression-free survival at 12 months.
  • Time : 18-month follow-up.
    Incorporate blinded randomization and stratified sampling to control for metastasis severity . Validate endpoints using RECIST 1.1 criteria for tumor response .

Q. What strategies resolve contradictions in this compound’s off-target effects reported across independent studies?

  • Methodological Answer : Conduct a systematic review with PRISMA guidelines to identify bias sources (e.g., assay variability, model organism differences) . Validate conflicting data via orthogonal methods:

  • Use CRISPR-Cas9 AR-knockout models to isolate off-target interactions.
  • Apply transcriptomic profiling (RNA-seq) to identify non-AR pathways affected by this compound .
    Publish raw datasets in repositories like GEO for independent verification .

Q. How can researchers identify biomarkers predictive of this compound resistance in heterogeneous tumor populations?

  • Methodological Answer : Perform longitudinal bulk and single-cell RNA sequencing on patient-derived tumor samples pre- and post-treatment. Use machine learning (e.g., LASSO regression) to pinpoint gene expression signatures associated with resistance. Validate candidates with immunohistochemistry in retrospective cohorts .

Q. What ethical considerations arise when designing pediatric studies for this compound’s potential use in congenital adrenal hyperplasia (CAH)?

  • Methodological Answer : Follow FINER criteria for ethical rigor:

  • Feasible : Ensure pediatric dosing guidelines exist from preclinical juvenile animal models.
  • Novel : Address gaps in existing CAH therapies (e.g., glucocorticoid-sparing effects).
  • Ethical : Obtain informed assent/consent with age-appropriate documentation and minimize blood draw volumes .
    Consult institutional review boards (IRBs) early to align protocols with Declaration of Helsinki principles .

Q. Data Presentation and Reproducibility

Q. How should contradictory in vitro vs. in vivo efficacy data for this compound be reported to enhance reproducibility?

  • Methodological Answer : Disclose all experimental conditions in supplemental materials, including:

  • Cell culture media composition (e.g., charcoal-stripped serum usage).
  • Animal strain genetic backgrounds.
  • Batch numbers for this compound synthesis .
    Use standardized formats like MIAME for microarray data or ARRIVE guidelines for animal studies .

Properties

CAS No.

3570-10-3

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(3S,3aS,5aS,5bR,10aR,10bS)-3-hydroxy-3,3a,5b-trimethyl-1,2,4,5,5a,6,7,10,10a,10b-decahydrocyclopenta[a]fluoren-8-one

InChI

InChI=1S/C19H28O2/c1-17-7-4-13(20)10-12(17)11-14-15(17)5-8-18(2)16(14)6-9-19(18,3)21/h10,14-16,21H,4-9,11H2,1-3H3/t14-,15+,16+,17+,18+,19+/m1/s1

InChI Key

RQETXCPBBLHUIB-UGCZWRCOSA-N

SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C

Canonical SMILES

CC12CCC(=O)C=C1CC3C2CCC4(C3CCC4(C)O)C

Synonyms

enorterone
SK and F 7690
SKF 7690

Origin of Product

United States

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